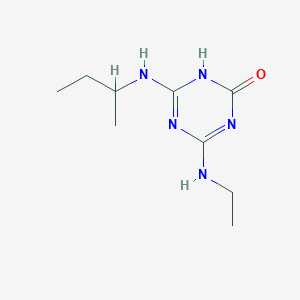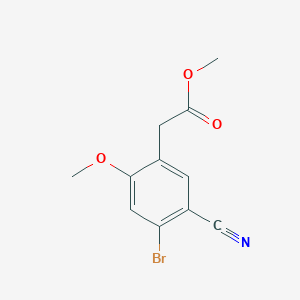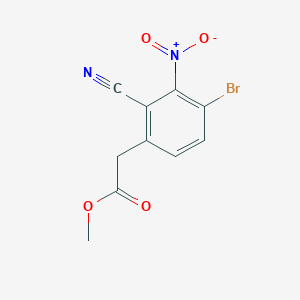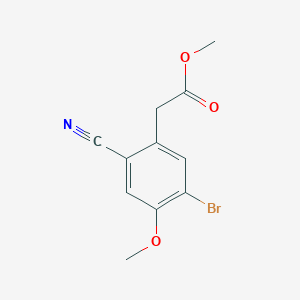
Sebuthylazine-2-hydroxy
Descripción general
Descripción
Sebuthylazine-2-hydroxy is a chemical compound with the molecular formula C₉H₁₇N₅O and a molecular weight of 211.26 g/mol . It is a derivative of the herbicide S-ethyl-N,N-dipropylthiocarbamate (EPTC) and has gained attention for its potential therapeutic and environmental applications. This compound is known for its antibiotic properties, effectively treating a variety of bacterial and fungal infections by inhibiting the synthesis of DNA and RNA .
Métodos De Preparación
The synthesis of Sebuthylazine-2-hydroxy involves the reaction of sec-butylamine and ethylamine with 1,3,5-triazine-2,4,6-triol under controlled conditions . The reaction typically occurs in an organic solvent such as acetonitrile, and the product is purified through crystallization or chromatography techniques . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Sebuthylazine-2-hydroxy undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Sebuthylazine-2-hydroxy has several scientific research applications:
Mecanismo De Acción
Sebuthylazine-2-hydroxy exerts its effects by inhibiting the synthesis of DNA and RNA, which are essential for the replication of bacterial and fungal cells . It also acts as a potent inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1), hindering the enzyme’s ability to repair DNA damage. This inhibition sensitizes cancer cells to DNA-damaging treatments, making them more susceptible to eradication.
Comparación Con Compuestos Similares
Sebuthylazine-2-hydroxy is unique due to its dual role as an antibiotic and a potential cancer therapeutic agent. Similar compounds include:
Secbumeton: A herbicide with similar chemical structure but primarily used in agriculture.
Terbuthylazine: Another triazine herbicide used to control grass and broad-leaved weeds.
S-ethyl-N,N-dipropylthiocarbamate (EPTC): The parent compound from which this compound is derived.
This compound stands out due to its broader range of applications in both medicine and agriculture.
Propiedades
IUPAC Name |
6-(butan-2-ylamino)-4-(ethylamino)-1H-1,3,5-triazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O/c1-4-6(3)11-8-12-7(10-5-2)13-9(15)14-8/h6H,4-5H2,1-3H3,(H3,10,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMWKBVKZOMBOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC(=NC(=O)N1)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016610 | |
| Record name | Sebuthylazine-2-hydroxy | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33124-61-7 | |
| Record name | Sebuthylazine-2-hydroxy | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















